molecular formula C8H12Br2O2 B14497864 Cyclohexyl dibromoacetate CAS No. 64001-14-5

Cyclohexyl dibromoacetate

Cat. No.: B14497864
CAS No.: 64001-14-5
M. Wt: 299.99 g/mol
InChI Key: JJMMBJGCOHAAMK-UHFFFAOYSA-N
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Description

Cyclohexyl dibromoacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a cyclohexyl group attached to a dibromoacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl dibromoacetate can be synthesized through the esterification of cyclohexanol with dibromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl dibromoacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The dibromoacetate moiety can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form cyclohexyl bromoacetate or cyclohexyl acetate, depending on the reducing agent used.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form cyclohexanol and dibromoacetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are commonly used for hydrolysis reactions.

Major Products:

    Substitution: Products depend on the nucleophile used, such as cyclohexyl acetate or cyclohexyl thiolacetate.

    Reduction: Cyclohexyl bromoacetate or cyclohexyl acetate.

    Hydrolysis: Cyclohexanol and dibromoacetic acid.

Scientific Research Applications

Cyclohexyl dibromoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of cyclohexyl dibromoacetate involves its reactivity with nucleophiles and reducing agents. The dibromoacetate moiety is particularly reactive due to the presence of electron-withdrawing bromine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including substitution and reduction reactions.

Comparison with Similar Compounds

Cyclohexyl dibromoacetate can be compared with other similar compounds, such as:

    Cyclohexyl bromoacetate: Similar in structure but with only one bromine atom, making it less reactive in nucleophilic substitution reactions.

    Cyclohexyl acetate: Lacks the bromine atoms, resulting in different reactivity and applications.

    Bromocyclohexane: Contains a bromine atom directly attached to the cyclohexyl ring, leading to different chemical behavior and uses.

Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its reactivity and make it a valuable intermediate in organic synthesis.

Properties

CAS No.

64001-14-5

Molecular Formula

C8H12Br2O2

Molecular Weight

299.99 g/mol

IUPAC Name

cyclohexyl 2,2-dibromoacetate

InChI

InChI=1S/C8H12Br2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6-7H,1-5H2

InChI Key

JJMMBJGCOHAAMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C(Br)Br

Origin of Product

United States

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